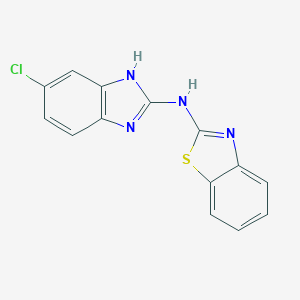
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It can also improve cognitive function, reduce the risk of cardiovascular diseases, and regulate blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are numerous future directions for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one research, including exploring its potential therapeutic applications in other diseases, improving its bioavailability, and developing novel formulations for targeted delivery. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one and its potential interactions with other drugs.
Conclusion
Curcumin is a natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity and high bioavailability make it a valuable tool for scientific research.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial synthesis. The most commonly used method is extraction from the plant, which involves grinding the rhizome and extracting the 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-oneoids through solvent extraction.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Propriétés
Nom du produit |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-16(21)14(18(11-13)24-3)6-7-15(20)12-5-8-17(23-2)19(9-12)25-4/h5-11,21H,1-4H3/b7-6+ |
Clé InChI |
BGEVJUMWUMFIFP-VOTSOKGWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)


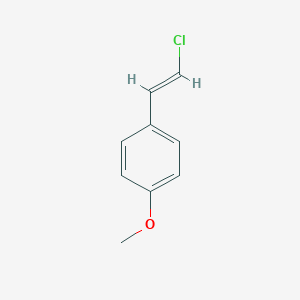
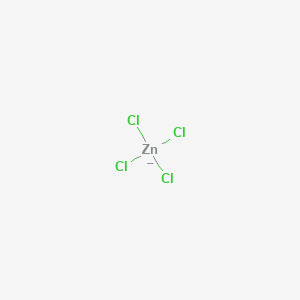

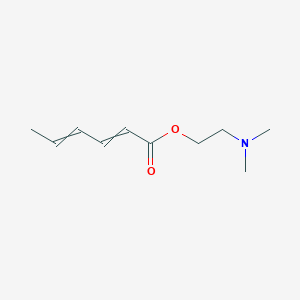
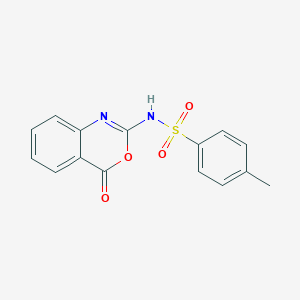
![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

